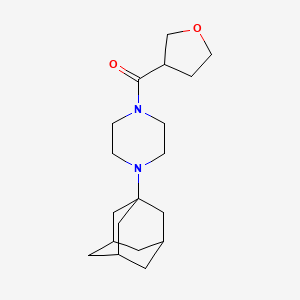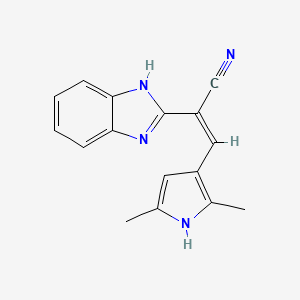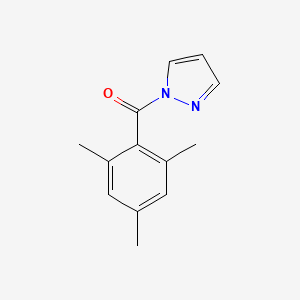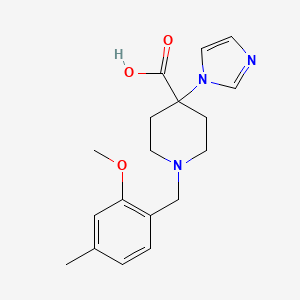
1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine, also known as A-366, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. A-366 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine involves its ability to target specific enzymes and proteins in cells. In cancer cells, this compound targets the enzyme Aurora kinase A, which is involved in cell division. By inhibiting this enzyme, this compound can prevent the growth and division of cancer cells. In neurological cells, this compound targets the protein alpha-synuclein, which is involved in the formation of protein aggregates that are associated with neurodegenerative diseases. By inhibiting the aggregation of this protein, this compound can prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and division, neuroprotection, and antiviral activity. This compound has also been shown to have anti-inflammatory effects and may have potential in treating conditions such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine in lab experiments is its specificity in targeting certain enzymes and proteins, which allows for more targeted and precise research. However, one limitation is that this compound may have off-target effects on other enzymes and proteins, which can complicate research results.
Future Directions
There are several future directions for research on 1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine, including further studies on its potential as a therapeutic agent in cancer treatment, neurological disorders, and infectious diseases. Additionally, research could focus on developing more specific and targeted versions of this compound, as well as investigating its potential in combination with other drugs or therapies.
Synthesis Methods
The synthesis of 1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine involves several steps, including the reaction of adamantane with 3-bromopropanoic acid, followed by the reaction of the resulting compound with tetrahydrofuran-3-carboxylic acid and piperazine. The final product is then purified using column chromatography.
Scientific Research Applications
1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine has been studied extensively for its potential as a therapeutic agent in a variety of areas, including cancer treatment, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell division. In neurological research, this compound has been shown to have neuroprotective effects and may have potential in treating conditions such as Alzheimer's disease and Parkinson's disease. In infectious disease research, this compound has been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c22-18(17-1-6-23-13-17)20-2-4-21(5-3-20)19-10-14-7-15(11-19)9-16(8-14)12-19/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBRDXDQAKNBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5355318.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B5355330.png)

![ethyl {2,6-dichloro-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5355348.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
![4-benzyl-5-[1-(propoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5355360.png)
![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5355366.png)
![3'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5355372.png)

![3-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5355385.png)


![1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5355411.png)
